molecular formula C10H11N3O B12826459 1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one

1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one

Cat. No.: B12826459
M. Wt: 189.21 g/mol
InChI Key: AQZXBVAQHCYGCY-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate . This reaction is catalyzed by trifluoroacetic acid and proceeds under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the pyrazolo[3,4-b]pyridine core .

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-6-9-4-8(7(2)14)5-11-10(9)13(3)12-6/h4-5H,1-3H3

InChI Key

AQZXBVAQHCYGCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)C)C

Origin of Product

United States

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